Trans-1-Boc-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid

Description

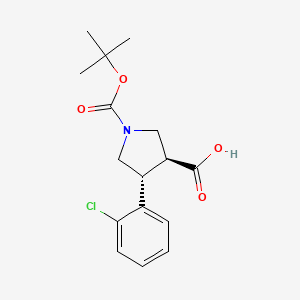

Trans-1-Boc-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a 2-chlorophenyl substituent at the C4 position. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and receptor modulators, due to its rigid pyrrolidine scaffold and stereochemical versatility. The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps, while the 2-chlorophenyl moiety introduces steric and electronic effects critical for target binding .

Properties

IUPAC Name |

(3S,4R)-4-(2-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO4/c1-16(2,3)22-15(21)18-8-11(12(9-18)14(19)20)10-6-4-5-7-13(10)17/h4-7,11-12H,8-9H2,1-3H3,(H,19,20)/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJXFBYJBMDMRZ-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Trans-1-Boc-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 253.72 g/mol.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : The initial step includes the cyclization of an appropriate precursor to form the pyrrolidine structure.

- Boc Protection : The amine group is protected using Boc anhydride to yield the Boc derivative.

- Carboxylation : The introduction of the carboxylic acid functionality is achieved through various synthetic routes, often employing carbon dioxide or other carboxylating agents.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chlorophenyl group enhances its binding affinity, allowing it to participate in critical biochemical pathways.

The compound may function as a prodrug, where the Boc group is cleaved in vivo, releasing an active amine that can interact with molecular targets such as neurotransmitter receptors or metabolic enzymes.

Interaction Studies

Recent studies have demonstrated that compounds structurally similar to this compound exhibit notable interactions with:

- Neurotransmitter Receptors : Potential modulation of neurotransmitter systems has been observed, suggesting implications for neurological disorders.

- Enzymes : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, enhancing its therapeutic potential .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of pyrrolidine derivatives:

- Antagonistic Activity : A study focused on pyrrolidine-based compounds demonstrated their effectiveness as M5 receptor antagonists, which are crucial in treating various neurological conditions .

- Cytotoxicity Studies : Related compounds have shown cytotoxic activity against cancer cell lines, indicating that this compound may possess similar properties. For instance, derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting potential as anticancer agents .

Scientific Research Applications

Pharmaceutical Development

Trans-1-Boc-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid serves as a crucial intermediate in synthesizing various pharmaceutical agents. It is particularly relevant in developing analgesics and anti-inflammatory drugs. The compound's structural features facilitate modifications that enhance therapeutic efficacy and reduce side effects.

Case Study : A study highlighted its role in synthesizing compounds targeting neurological disorders, demonstrating its potential in drug design for conditions like Alzheimer's disease .

Organic Synthesis

In organic chemistry, this compound is employed to construct complex molecular architectures. Its ability to act as a building block allows researchers to create novel compounds with specific biological activities.

Data Table: Key Synthetic Routes

| Step | Description |

|---|---|

| Formation of Pyrrolidine Ring | Cyclization using amino acid derivatives |

| Introduction of Chlorophenyl Group | Nucleophilic substitution with chlorobenzene |

| Protection with Boc Group | Using di-tert-butyl dicarbonate (Boc2O) |

Biochemical Research

The compound is valuable for studying receptor interactions and enzyme activities. It aids researchers in understanding drug mechanisms and improving therapeutic efficacy.

Example : Research indicated that derivatives of this compound could modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose metabolism and lipid profiles .

Material Science

This compound finds applications in developing advanced materials such as polymers and coatings. Its unique chemical properties enhance material performance, making it suitable for various industrial applications.

Agrochemical Formulations

The compound is explored for its potential use in formulating agrochemicals, contributing to the development of safer and more effective pesticides and herbicides .

Comparison with Similar Compounds

Positional Isomers of Chlorophenyl Substituents

Key Differences :

- Ortho (2-chloro) vs. Electronic Effects: Both substituents are electron-withdrawing, but the para isomer allows for more efficient resonance stabilization of the aromatic ring.

Halogenated Phenyl Derivatives

Fluorine vs. Chlorine Substituents :

- Electronegativity : Fluorine (4-fluoro derivatives) is more electronegative than chlorine, leading to stronger electron-withdrawing effects and altered dipole moments.

- Biological Activity : Fluorinated analogs (e.g., 3- or 4-fluorophenyl) are often explored for enhanced metabolic stability and blood-brain barrier penetration .

Functional Group Variations

Hydroxyl, Methoxy, and Cyano Substituents:

- Hydroxyl Group (3-hydroxyphenyl) : Enhances hydrogen-bonding capacity and aqueous solubility but may reduce stability under acidic conditions .

Trifluoromethyl and Dichlorophenyl Derivatives

- Trifluoromethyl Group : Strong electron-withdrawing effect and lipophilicity, often used to enhance binding to hydrophobic pockets .

Molecular Weight and Solubility

- Molecular Weight : Ranges from ~260 (hydrochloride salts) to ~340 (trifluoromethyl derivatives), influencing pharmacokinetics .

- Solubility : Hydrochloride salts (e.g., CAS 1820581-20-1) exhibit higher aqueous solubility, while Boc-protected analogs are more soluble in organic solvents like DCM or THF .

Preparation Methods

Pyrrolidine Ring Construction

The pyrrolidine core is typically formed via cyclization reactions. For example:

-

Amine-Ketone Condensation : A 2-chlorobenzaldehyde derivative reacts with an amine precursor (e.g., β-alanine or glycine ester) under acidic or basic conditions to form the five-membered ring.

-

Catalytic Hydrogenation : Reduction of a pyrrole derivative with a 2-chlorophenyl group using H₂/Pd-C or other catalysts to saturate the ring, followed by functionalization.

Example Reaction Conditions (adapted from analogous syntheses):

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 2-Chlorobenzaldehyde + β-alanine ester, HCl, reflux | Cyclization to form pyrrolidine-3-carboxylic acid |

| 2 | Boc₂O, DIPEA, THF, 0°C → rt | Protection of the amine with Boc group |

| 3 | Pd catalyst, aryl halide, ligand | Cross-coupling to introduce 2-chlorophenyl group |

Introduction of the 2-Chlorophenyl Group

The 2-chlorophenyl substituent is introduced via directed C–H functionalization or nucleophilic aromatic substitution. Palladium-catalyzed cross-coupling reactions are pivotal for achieving regioselectivity.

Directed C(sp³)–H Activation

A palladium-based catalyst coordinates to a directing group (e.g., amide or carbonyl) to enable β-C–H bond activation. This method is exemplified in the synthesis of 5-oxo-2-phenylpyrrolidine derivatives:

-

Palladacycle Formation : The catalyst coordinates to the directing group, forming a palladium intermediate.

-

Oxidative Addition : An aryl halide (e.g., 2-chlorobromobenzene) undergoes oxidative addition to the palladium center.

-

Reductive Elimination : The aryl group is transferred to the β-position, yielding the functionalized pyrrolidine.

Optimization Data (adapted from RSC Publishing):

| Entry | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1 | Toluene | 110 | 14 |

| 2 | t-AmylOH | 110 | 15 |

| 3 | DCE | 110 | 36 |

| 4 | HFIP | 110 | 45 |

HFIP (hexafluoroisopropanol) emerged as the optimal solvent, enhancing reaction efficiency due to its high polarity and ability to stabilize intermediates.

Boc Group Installation and Stereochemical Control

The tert-butoxycarbonyl (Boc) group is introduced via carbonylation of the amine. Stereochemical control is critical to ensure the trans configuration of the pyrrolidine ring.

Boc Protection

The amine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DIPEA) in THF or dichloromethane. Reaction conditions are optimized to minimize epimerization:

-

Temperature : 0°C to room temperature.

-

Time : 1–4 hours.

-

Dissolve the pyrrolidine-3-carboxylic acid in THF.

-

Add Boc₂O and DIPEA at 0°C.

-

Stir at 0°C for 30 minutes, then warm to room temperature for 2 hours.

-

Quench with HCl, extract with EtOAc, and purify via column chromatography.

Trans Configuration Maintenance

The trans configuration is achieved through:

-

Catalytic Asymmetric Hydrogenation : Using chiral ligands (e.g., BINAP) to hydrogenate a proline precursor.

-

Resolution of Racemic Mixtures : Crystallization or chiral chromatography to isolate the trans diastereomer.

Functionalization and Stability Considerations

The carboxylic acid moiety at position 3 enables further derivatization (e.g., amide bond formation). Key challenges include maintaining the Boc group during acidic or basic conditions.

Amide Coupling

The carboxylic acid is activated using carbodiimides (e.g., EDC) and coupling agents (e.g., HOAt) for reactions with amines:

| Reagent | Role |

|---|---|

| EDC·HCl | Activates carboxylic acid |

| HOAt | Enhances coupling efficiency |

| DIPEA | Bases to deprotonate amine |

-

Mix the Boc-protected carboxylic acid, EDC·HCl, HOAt, and DIPEA in DMF.

-

Add the amine (e.g., 2-amino-5-formylthiazole) and stir at 20°C for 3 hours.

-

Purify via flash chromatography (60% EtOAc/hexane).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Trans-1-Boc-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid?

- Methodology :

- Step 1 : Begin with a palladium-catalyzed cross-coupling reaction to introduce the 2-chlorophenyl group to the pyrrolidine scaffold, as described for analogous heterocycles (e.g., oxazolo-pyridine derivatives) .

- Step 2 : Install the Boc (tert-butoxycarbonyl) protecting group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or triethylamine in THF) to protect the pyrrolidine nitrogen .

- Step 3 : Carboxylic acid functionality can be introduced through hydrolysis of a precursor ester using aqueous NaOH or LiOH in methanol/THF .

- Optimization : Monitor reaction progress via TLC or HPLC (≥97% purity as per industrial standards) .

Q. How should researchers handle and store this compound to ensure stability?

- Handling :

- Use personal protective equipment (gloves, goggles) despite its classification as a non-hazardous substance .

- Avoid prolonged exposure to moisture due to potential Boc group hydrolysis .

- Storage :

- Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent degradation.

- Purity (>97% by HPLC) is maintained by avoiding acidic/basic environments .

Q. What analytical techniques are critical for characterizing this compound?

- Purity Analysis : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify trans-configuration (e.g., coupling constants for vicinal protons) and substituent positions .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₁₆H₂₀ClNO₄, Mw = 325.79) .

Advanced Research Questions

Q. What strategies resolve enantiomers of trans-configured pyrrolidine derivatives?

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .

- Enzymatic Resolution : Lipase-mediated hydrolysis of ester precursors to isolate enantiopure acids (e.g., CAL-B lipase in buffer/organic solvent systems) .

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) .

Q. How does the 2-chlorophenyl substituent influence conformational behavior in solution?

- Steric and Electronic Effects :

- The 2-chlorophenyl group induces steric hindrance, restricting pyrrolidine ring puckering. This is validated by NOESY NMR showing proximity between the Cl atom and adjacent protons .

- Computational modeling (DFT) predicts increased rigidity compared to 3- or 4-substituted analogs, impacting receptor binding in medicinal studies .

Q. How can researchers address contradictions in biological activity data across studies?

- Troubleshooting Steps :

Purity Validation : Re-analyze compound enantiopurity via chiral HPLC; trace impurities (<3%) may skew results .

Assay Conditions : Standardize buffer pH (e.g., 7.4 for physiological relevance) and temperature (25°C vs. 37°C) .

Off-Target Screening : Use SPR (surface plasmon resonance) or thermal shift assays to identify non-specific interactions .

Q. What is the role of the Boc group in medicinal chemistry applications?

- Protection : Shields the pyrrolidine nitrogen during multi-step syntheses (e.g., peptide couplings) .

- Controlled Deprotection : Removed with TFA in DCM to generate free amines for further functionalization (e.g., amide bond formation in prodrugs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.